(S)-ZG197

Target Selectivity Species-Specific Activation Protease Activation Assay

Selective SaClpP activation is critical for target validation studies, but off-target HsClpP activity often confounds results. (S)-ZG197 solves this with a >66-fold selectivity window, ensuring S. aureus-specific protease activation. Delivered as a white to off-white solid, this high-purity research tool eliminates human mitochondrial protease interference. - >66-fold selectivity for SaClpP over HsClpP, enabling clean bacterial target engagement studies. - Potent anti-staphylococcal activity: MIC 2-8 μg/mL against clinical MRSA isolates. - In vivo efficacy validated in zebrafish MRSA infection model at 50 mg/kg.

Molecular Formula C28H35F3N4O3
Molecular Weight 532.6 g/mol
Cat. No. B12388819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ZG197
Molecular FormulaC28H35F3N4O3
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)C(C)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C28H35F3N4O3/c1-4-18(2)25-26(37)34(19(3)21-12-7-10-20-9-5-6-11-22(20)21)17-23-33(16-13-24(36)35(23)25)27(38)32-15-8-14-28(29,30)31/h5-7,9-12,18-19,23,25H,4,8,13-17H2,1-3H3,(H,32,38)/t18-,19-,23+,25?/m0/s1
InChIKeyBAZGDIOJCKGDHH-BXHJYBJVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-ZG197: A Species-Specific SaClpP Activator


(S)-ZG197 (CAS 2999672-66-9), formally (9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide, is a synthetic small molecule belonging to the pyrazino[1,2-a]pyrimidine-1-carboxamide class [1]. It acts as a highly selective activator of the Staphylococcus aureus caseinolytic protease P (SaClpP) . This compound is the (S)-enantiomer of ZG197, distinguished by its unique stereochemistry and its ability to potently activate SaClpP while exhibiting a remarkable selectivity window against the human mitochondrial homolog, HsClpP .

Why (S)-ZG197 Cannot Be Interchanged


The therapeutic window for ClpP activators is fundamentally constrained by the potential for unintended activation of the human mitochondrial protease, HsClpP. Substitution with a non-selective or less selective analog, such as the hit compound ICG-001 or the first-generation activator ZG180, introduces a significant risk of off-target activity that can confound experimental interpretation of bacterial-specific effects [1]. Conversely, while the enantiomer (R)-ZG197 also activates SaClpP, it retains measurable activity against HsClpP, making (S)-ZG197 the superior choice for studies requiring a 'clean' SaClpP-specific pharmacologic tool devoid of human protease interference [2].

(S)-ZG197 Selectivity vs. Other ClpP Activators


Superior Species Selectivity vs. Human ClpP

The primary differentiation of (S)-ZG197 lies in its unparalleled species selectivity. In a direct head-to-head comparison, (S)-ZG197 activates SaClpP with an EC50 of 1.4-1.5 μM but fails to activate HsClpP at concentrations up to 100 μM [1]. This establishes a selectivity window of >66-fold. In stark contrast, its enantiomer (R)-ZG197 exhibits measurable cross-reactivity with HsClpP (EC50 ≈ 31.4 μM), representing only a 20-fold selectivity window [1]. The predecessor compound ZG180 and the hit ICG-001 are non-selective global activators, activating both SaClpP and HsClpP with similar potency [1].

Target Selectivity Species-Specific Activation Protease Activation Assay

Potent Activation of SaClpP

(S)-ZG197 is a potent activator of SaClpP, with a consistently reported EC50 of 1.4 μM in α-casein hydrolysis assays . This potency is comparable to that of its enantiomer, (R)-ZG197 (EC50 = 1.5 μM), but significantly superior to the initial hit compound ICG-001, which required a 3-fold higher concentration for equivalent activation of SaClpP [1]. The compound's potency provides a robust and reproducible signal in enzymatic assays, making it suitable for high-throughput screening and detailed mechanistic investigations of the ClpP activation mechanism.

Potency Enzyme Activation SaClpP Agonist

Broad-Spectrum Anti-Staphylococcal Activity

The potent SaClpP activation by (S)-ZG197 translates into effective bacterial growth inhibition. Against the laboratory S. aureus strain 8325-4, (S)-ZG197 has a Minimum Inhibitory Concentration (MIC) of 4 μg/mL [1]. This is 8-fold less potent than its enantiomer (R)-ZG197 (MIC = 0.5 μg/mL) against the same strain [1]. However, (S)-ZG197 maintains a consistent and potent activity against a broad panel of S. aureus strains, including clinical MRSA isolates, with MIC values spanning 2–8 μg/mL . This broad-spectrum activity profile is superior to the hit compound ICG-001, which shows significantly weaker inhibitory effects on staphylococcal growth [1].

Antibacterial Activity Minimum Inhibitory Concentration (MIC) MRSA

In Vivo Efficacy in Zebrafish MRSA Model

The therapeutic potential of (S)-ZG197 has been validated in a live vertebrate infection model. In zebrafish systemically infected with a lethal dose of S. aureus USA300 (a community-acquired MRSA strain), a single 50 mg/kg dose of (S)-ZG197 significantly increased the survival rate of the animals [1]. This in vivo efficacy confirms that the compound's on-target, SaClpP-specific mechanism translates into a therapeutic benefit in a complex biological system, distinguishing it from compounds that show activity only in simplified in vitro assays.

In Vivo Efficacy Zebrafish Infection Model MRSA Therapy

Research and Preclinical Applications of (S)-ZG197


Dissecting SaClpP Pathways Without HsClpP Interference

Researchers studying the role of the ClpP protease in S. aureus physiology or pathogenesis can utilize (S)-ZG197 as a precise pharmacologic tool. Its established >66-fold selectivity window for SaClpP over HsClpP [1] makes it uniquely suited for experiments where parallel studies in human cell lines or primary human cells are performed to ensure observed phenotypes are specific to bacterial protease activation and not due to off-target effects on the human mitochondrial homolog.

SaClpP Target Validation in MRSA Drug Discovery

In early-stage drug discovery, (S)-ZG197 serves as a high-quality chemical probe for target validation. Its potent SaClpP activation (EC50 = 1.4 μM) and broad-spectrum anti-staphylococcal activity (MIC 2-8 μg/mL against clinical MRSA isolates) provide a benchmark for evaluating the potency and spectrum of new chemical entities targeting the same pathway. It can be used as a positive control in high-throughput screening campaigns and secondary assays.

Mechanism of Action in Antibiotic Resistance

The unique mechanism of (S)-ZG197—activating rather than inhibiting its target protease—makes it an invaluable tool for studying bacterial stress responses and potential resistance mechanisms. It can be used in combination studies with conventional antibiotics like rifampin to investigate synergistic effects against persistent bacteria [2]. Its defined activity profile allows for the study of how aberrant protease activation leads to bacterial cell death and the degradation of essential proteins like FtsZ.

Preclinical Proof-of-Concept in MRSA Infection Models

For preclinical research programs aiming to demonstrate therapeutic proof-of-concept, (S)-ZG197 is a validated compound. Its demonstrated efficacy in a zebrafish model of lethal MRSA infection at a 50 mg/kg dose [3] provides a strong rationale for its use in more advanced mammalian models of bacteremia or skin and soft tissue infections. Its performance in this in vivo setting differentiates it from less well-characterized tool compounds.

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